molecular formula C14H17NO2S B4856783 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione

2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione

Cat. No. B4856783
M. Wt: 263.36 g/mol
InChI Key: OZWDIXKNCOFZOZ-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione, also known as TTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the family of piperidinediones and is known for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.

Scientific Research Applications

2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas of research include:
1. Anti-inflammatory and Antioxidant Properties: this compound has been shown to possess significant anti-inflammatory and antioxidant properties. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a key role in the development of various diseases, including cancer, diabetes, and cardiovascular disease.
2. Anti-cancer Properties: this compound has also been shown to possess significant anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
3. Neuroprotective Properties: this compound has been shown to possess neuroprotective properties. Studies have demonstrated that this compound can protect neurons from oxidative stress and prevent neuronal damage in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione involves its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. This compound also activates the Nrf2-ARE signaling pathway, which is known to play a key role in the regulation of antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Reduction in oxidative stress and inflammation.
2. Inhibition of cancer cell growth and proliferation.
3. Protection of neurons from oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has several advantages for lab experiments, including its high stability and solubility in water. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the research on 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione, including:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases.
3. The exploration of the mechanism of action of this compound and its interaction with other molecules in the body.
4. The development of this compound derivatives with improved properties and efficacy.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties make it a promising therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential for clinical use.

properties

IUPAC Name

(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-13(2)10(8-9-6-5-7-18-9)11(16)12(17)14(3,4)15-13/h5-8,15H,1-4H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWDIXKNCOFZOZ-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC2=CC=CS2)C(=O)C(=O)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(/C(=C\C2=CC=CS2)/C(=O)C(=O)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione
Reactant of Route 2
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione
Reactant of Route 3
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione

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